molecular formula C12H15NO3 B8283303 3-(acetoxymethyl)-6-methyl-N-(acetyl)aniline

3-(acetoxymethyl)-6-methyl-N-(acetyl)aniline

Cat. No. B8283303
M. Wt: 221.25 g/mol
InChI Key: CMSSWMROYQXWMI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(acetoxymethyl)-6-methyl-N-(acetyl)aniline is a useful research compound. Its molecular formula is C12H15NO3 and its molecular weight is 221.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-(acetoxymethyl)-6-methyl-N-(acetyl)aniline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(acetoxymethyl)-6-methyl-N-(acetyl)aniline including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

3-(acetoxymethyl)-6-methyl-N-(acetyl)aniline

Molecular Formula

C12H15NO3

Molecular Weight

221.25 g/mol

IUPAC Name

(3-acetamido-4-methylphenyl)methyl acetate

InChI

InChI=1S/C12H15NO3/c1-8-4-5-11(7-16-10(3)15)6-12(8)13-9(2)14/h4-6H,7H2,1-3H3,(H,13,14)

InChI Key

CMSSWMROYQXWMI-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)COC(=O)C)NC(=O)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of an approximately 1:1 mixture of 3-(hydroxymethyl)-6-methylaniline, (8.05 g, 58.8 mmol) (2) and 2,5-dimethylaniline in chloroform (290 mL), was added acetic anhydride (20 mL, 206 mmol) and potassium acetate (20 g, 202 mmol). The resulting mixture was heated at reflux for 2 hours. The mixture was then concentrated and purified by a flash column chromatography (1:1 of hexane-ethyl acetate) to give the title compound (12.02 g, 92%). TLC Rf: 0.52 (ethyl acetate); MS (electrospray) 222 (M+1); 1H N MR (CDCl3) δ 2.09 (s, 3H), 2.21 (s, 3H), 2.25 (s, 3H), 5.06 (s, 2H), 7.00 (br s, 1H, NH), 7.08 (d, 1H, J=7.6 Hz), 7.18 (d, 1H, J=7.6 Hz), 7.81 (s, 1H).
Quantity
8.05 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
290 mL
Type
solvent
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step Two
Quantity
20 g
Type
reactant
Reaction Step Two
Yield
92%

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